N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, a sulfonyl group, and a trifluoromethyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the signal transduction pathways that control cell growth and differentiation .
Mode of Action
It can be inferred from similar compounds that it may bind to its target through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding could inhibit the activity of the target, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways involved in cell growth and differentiation .
Result of Action
The inhibition of tyrosine kinases can lead to the disruption of cell growth and differentiation, potentially leading to anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the pyridine-piperidine intermediate: This step involves the reaction of pyridine with piperidine under specific conditions to form the pyridine-piperidine intermediate.
Introduction of the sulfonyl group: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Addition of the trifluoromethyl group: Finally, the compound is reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares a similar aromatic structure but lacks the piperidine and trifluoromethyl groups.
4,4’-Dichlorobenzophenone: This compound has a similar benzamide structure but differs in the substituents attached to the aromatic rings.
Uniqueness
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O3S/c25-24(26,27)19-7-3-5-17(15-19)23(31)29-20-9-11-21(12-10-20)34(32,33)30-14-2-1-8-22(30)18-6-4-13-28-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNNRFHSVHEKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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